molecular formula C17H11F3N4S2 B6422941 2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole CAS No. 946258-66-8

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole

Cat. No. B6422941
CAS RN: 946258-66-8
M. Wt: 392.4 g/mol
InChI Key: WRQKWJLMIHLKOC-UHFFFAOYSA-N
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Description

The compound “2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole” is a complex organic molecule that contains several interesting functional groups. These include a thiophene ring, a pyrimidine ring, a trifluoromethyl group, a sulfanyl group, and a benzodiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The electronic properties of the molecule would likely be heavily influenced by the presence of the electron-rich sulfur atoms and the electron-withdrawing trifluoromethyl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups present. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the trifluoromethyl group might be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The trifluoromethyl group might confer some degree of polarity, depending on its position in the molecule .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .

Future Directions

The future directions for research involving this compound would depend on its intended use. If it’s a potential drug, future research might involve testing its efficacy and safety in preclinical and clinical trials. If it’s a new synthetic reagent, future research might involve exploring its utility in various chemical reactions .

properties

IUPAC Name

2-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4S2/c18-17(19,20)14-8-12(13-6-3-7-25-13)23-16(24-14)26-9-15-21-10-4-1-2-5-11(10)22-15/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQKWJLMIHLKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-benzimidazole

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